

# Unraveling the Multifaceted Functions of CPI703: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CPI703    |           |
| Cat. No.:            | B12403119 | Get Quote |

The designation "CPI703" presents a compelling case of molecular ambiguity, referring to two distinct and functionally unrelated therapeutic candidates. The first, a potent and selective inhibitor of the CBP/EP300 bromodomains, is under investigation for its role in epigenetic modulation and cancer therapy. The second, more formally known as SKI-O-703 or cevidoplenib, is a spleen tyrosine kinase (Syk) inhibitor with demonstrated efficacy in autoimmune disorders. This technical guide provides an in-depth exploration of both molecules, delineating their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing their respective signaling pathways.

# Part 1: CPI703 - A CBP/EP300 Bromodomain Inhibitor

**CPI703** is a novel small molecule that targets the bromodomains of the highly homologous histone acetyltransferases, CREB-binding protein (CBP) and p300 (EP300). These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various cancers.

#### **Mechanism of Action**

**CPI703** acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, **CPI703** prevents the recruitment of these co-activators to acetylated histones and other acetylated proteins, thereby modulating gene expression. This inhibitory activity has been shown to impact the function of regulatory T cells (Tregs) and affect



key oncogenic signaling pathways. Specifically, **CPI703** has been reported to suppress the expression of FOXP3, LAG3, CTLA4, and PD-1 in Tregs, suggesting a role in immuno-oncology.

## **Quantitative Data**

The following table summarizes the available quantitative data for the CBP/EP300 bromodomain inhibitor **CPI703**.

| Parameter     | Value            | Cell Line/System                                                    | Reference |
|---------------|------------------|---------------------------------------------------------------------|-----------|
| IC50 vs. CBP  | 0.47 μM (470 nM) | AlphaLISA assay                                                     | [1]       |
| Cellular EC50 | 2.1 μΜ           | NanoBRET assay<br>(isolated CBP<br>bromodomain and<br>histone H3.3) | [2]       |
| Cellular EC50 | 2.2 μΜ           | CBP bromo dot assay                                                 | [2]       |

## **Signaling Pathway**

The signaling pathway affected by the CBP/EP300 bromodomain inhibitor **CPI703** involves the disruption of transcriptional activation mediated by CBP/p300.





Click to download full resolution via product page

Caption: **CPI703** inhibits CBP/p300 bromodomain binding to acetylated histones.

### **Experimental Protocols**

Crystallography: The co-crystal structure of **CPI703** bound to the CBP bromodomain was determined using the sitting drop vapor diffusion method. Crystals were grown from a solution containing 24 mg/ml CBP protein in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP, equilibrated against 0.1 M Bicine:NaOH (pH 9.0) and 20% (w/v) PEG 6000 at 4°C over 5-20 days[2].

In Vitro Inhibition Assay (AlphaLISA): The inhibitory activity of **CPI703** against the CBP bromodomain was quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). This assay measures the displacement of a biotinylated histone peptide from the bromodomain protein. The IC50 value was determined from the dose-response curve of the inhibitor[2].

Cellular Target Engagement (NanoBRET): The cellular potency of **CPI703** was assessed using the NanoBRET assay. This technology measures the binding of a fluorescently labeled tracer



to a NanoLuciferase-tagged bromodomain protein inside living cells. The EC50 was calculated based on the displacement of the tracer by **CPI703**[2].

Treg Polarization and Gene Expression Analysis: Naïve CD4+ T cells were cultured under Treg polarizing conditions in the presence of **CPI703** (4  $\mu$ M) or DMSO for 4 days. Total RNA was then isolated using a Qiagen RNeasy Plus mini kit, and gene expression was analyzed to determine the effect of the inhibitor on Treg-related genes[2].

# Part 2: SKI-O-703 (Cevidoplenib) - A Spleen Tyrosine Kinase (Syk) Inhibitor

SKI-O-703, also known as cevidoplenib, is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key target for autoimmune and inflammatory diseases.

#### **Mechanism of Action**

Cevidoplenib functions by inhibiting the kinase activity of Syk. This blockade disrupts downstream signaling from B-cell receptors (BCR) and Fc receptors (FcR) on immune cells such as B cells, macrophages, neutrophils, and mast cells. By interfering with these pathways, cevidoplenib can reduce the production of autoantibodies and ameliorate inflammation, which are central to the pathology of many autoimmune diseases[3][4][5].

### **Quantitative Data**

The following tables summarize the in vitro and clinical trial data for SKI-O-703 (cevidoplenib).

In Vitro Kinase Inhibition[4]



| Kinase | IC50     |
|--------|----------|
| Syk    | 6.2 nM   |
| Jak2   | 1.859 μM |
| Jak3   | 5.807 μM |
| RET    | 0.412 μΜ |
| KOR    | 0.687 μΜ |
| FLT3   | 1.783 μΜ |
| FGFR1  | 16.96 μΜ |
| FGFR3  | 5.662 μM |
| Pyk2   | 0.709 μΜ |

### Phase 2 Clinical Trial in Immune Thrombocytopenia (ITP)[6][7]

| Endpoint                                                 | Placebo (n=12) | Cevidoplenib 200<br>mg BID (n=26) | Cevidoplenib 400<br>mg BID (n=23) |
|----------------------------------------------------------|----------------|-----------------------------------|-----------------------------------|
| Overall Platelet<br>Response                             | 33.3%          | 46.2%                             | 63.6%                             |
| Achieved ≥2<br>consecutive platelet<br>counts ≥50,000/µL | 8.3%           | 19.2%                             | 40.9%                             |
| Sustained Platelet<br>Response                           | 0%             | 19.2%                             | 27.3%                             |
| Median Baseline<br>Platelet Count (/μL)                  | -              | -                                 | 8,500                             |

# **Signaling Pathway**

The primary signaling pathway inhibited by SKI-O-703 (cevidoplenib) is the Syk-mediated signaling downstream of B-cell and Fc receptors.





Click to download full resolution via product page

Caption: Cevidoplenib (SKI-O-703) inhibits Syk, blocking BCR and FcR signaling.

#### **Experimental Protocols**

Murine Model of Lupus Nephritis: New Zealand Black/White (NZB/W) mice at an autoimmunity-established phase were orally administered with SKI-O-703 for 16 weeks. Blood urea nitrogen (BUN) and creatinine levels were measured to assess kidney function. Levels of IgG autoantibodies and proteinuria were also monitored[3][6].

Murine Model of Serum-Transferred Arthritis: Arthritis was induced in 8-week-old male BALB/c mice by intraperitoneal injection of 100  $\mu$ l of K/BxN arthritogenic serum. Mice were then treated orally twice daily with 42 or 84 mg/kg of SKI-O-703 for 9 days. Ankle thickness and an arthritic index were measured daily[3].



B-cell Proliferation Assay: Mouse primary B cells were stimulated with anti-IgM monoclonal antibody or LPS in the presence of varying concentrations of SKI-O-703 (0.1–5  $\mu$ M). Cell proliferation was measured using a CP670-dilution assay to detect dividing cells[3].

Phospho-Syk ELISA: To measure the inhibition of Syk phosphorylation, ELISAs for phospho-Syk (Y525/526) were performed according to the manufacturer's protocol (Cell Signaling) on stimulated human CD19+ B cells pre-treated with the inhibitor[3].

In conclusion, while sharing a similar designation, **CPI703** the CBP/EP300 bromodomain inhibitor and SKI-O-703 (cevidoplenib) the Syk inhibitor are distinct therapeutic agents with different mechanisms of action and potential clinical applications in oncology and autoimmune diseases, respectively. This guide provides a comprehensive overview for researchers and drug development professionals to understand their individual functions and therapeutic promise.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule inhibitor screen identifies synergistic activity of the bromodomain inhibitor CPI203 and bortezomib in drug resistant myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GENOSCO [genosco.com]
- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]



 To cite this document: BenchChem. [Unraveling the Multifaceted Functions of CPI703: A Tale of Two Molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403119#what-is-the-function-of-cpi703]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com